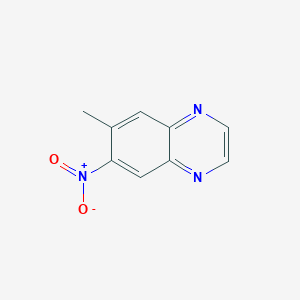
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a pyridine ring attached to an isoquinoline core, with additional methyl groups enhancing its chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to yield the desired compound. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:
4,4-Dimethyl-2,2’-bipyridyl: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Another heterocyclic compound with a pyridine ring, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H21N3 |
|---|---|
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-4-3-7-19-9-13)11-14-8-15(18)5-6-16(14)17/h3-9H,10-12,18H2,1-2H3 |
InChI-Schlüssel |
WVLBLPHZTHHGST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


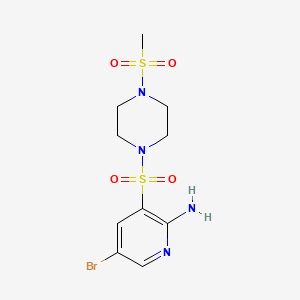

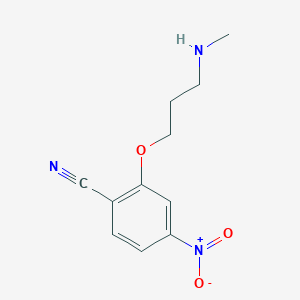
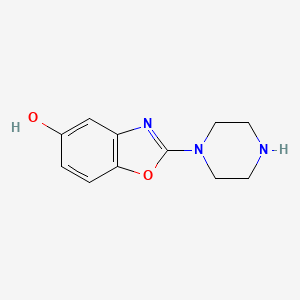
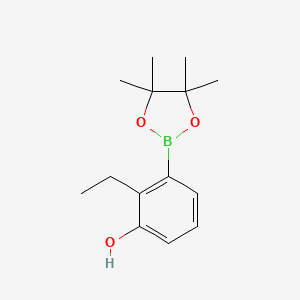

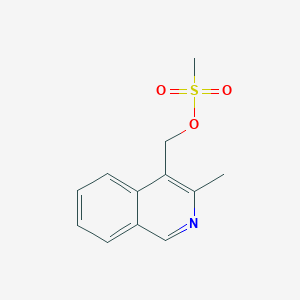
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
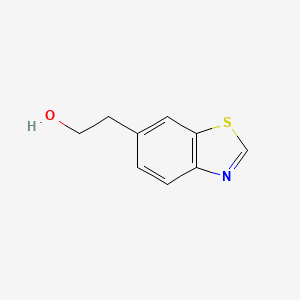
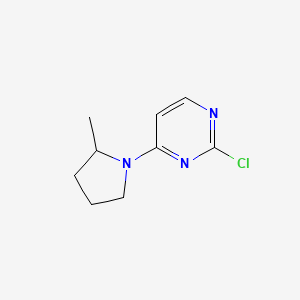
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
